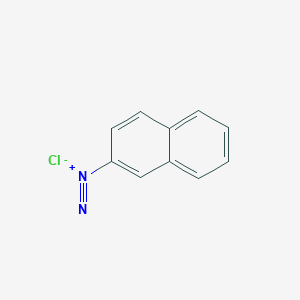
Naphthalene-2-diazonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene-2-diazonium chloride is an organic compound derived from naphthalene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a diazonium group (-N₂⁺Cl⁻) attached to the second position of the naphthalene ring. Diazonium compounds are known for their versatility in organic synthesis, particularly in the formation of azo dyes and other aromatic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Naphthalene-2-diazonium chloride is typically synthesized through a diazotization reaction. The process involves the reaction of 2-naphthylamine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C). The reaction can be represented as follows:
C10H7NH2+NaNO2+2HCl→C10H7N2Cl+NaCl+2H2O
Industrial Production Methods: In an industrial setting, the diazotization process is scaled up using similar reagents and conditions. The reaction is carefully controlled to maintain the low temperature required to stabilize the diazonium ion and prevent its decomposition.
Chemical Reactions Analysis
Types of Reactions: Naphthalene-2-diazonium chloride undergoes several types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles such as hydroxide, halides, and cyanide ions.
Coupling Reactions: It can react with phenols and aromatic amines to form azo compounds, which are important in dye synthesis.
Common Reagents and Conditions:
Substitution by Hydroxide: Warming the diazonium salt solution leads to the formation of 2-naphthol.
Coupling with Phenols: The reaction with phenols in alkaline conditions produces azo dyes.
Major Products:
2-Naphthol: Formed by substitution with hydroxide.
Azo Dyes: Formed by coupling reactions with phenols and aromatic amines.
Scientific Research Applications
Naphthalene-2-diazonium chloride has diverse applications in scientific research:
Chemistry: Used in the synthesis of azo dyes, which are important in textile and printing industries.
Biology: Azo dyes derived from this compound are used as biological stains and indicators.
Medicine: Some azo dyes have been investigated for their potential use in pharmaceuticals.
Industry: Widely used in the production of dyes for textiles, inks, and plastics.
Mechanism of Action
The primary mechanism by which naphthalene-2-diazonium chloride exerts its effects is through electrophilic substitution and coupling reactions. The diazonium group is highly reactive and can form bonds with nucleophiles, leading to the formation of various aromatic compounds. In coupling reactions, the diazonium ion acts as an electrophile, reacting with electron-rich aromatic compounds to form azo bonds.
Comparison with Similar Compounds
Benzenediazonium Chloride: Similar in structure but derived from benzene. It also undergoes substitution and coupling reactions.
Toluene-2-diazonium Chloride: Derived from toluene, it exhibits similar reactivity but with different substituent effects due to the methyl group.
Uniqueness: Naphthalene-2-diazonium chloride is unique due to the presence of the naphthalene ring, which provides additional stability and reactivity compared to simpler diazonium compounds. This makes it particularly useful in the synthesis of complex aromatic compounds and dyes.
Properties
CAS No. |
20893-80-5 |
|---|---|
Molecular Formula |
C10H7ClN2 |
Molecular Weight |
190.63 g/mol |
IUPAC Name |
naphthalene-2-diazonium;chloride |
InChI |
InChI=1S/C10H7N2.ClH/c11-12-10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H;1H/q+1;/p-1 |
InChI Key |
XCEHRSBXQSBBBM-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)[N+]#N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



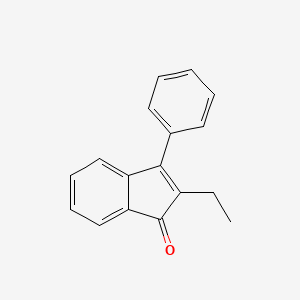


![2,3-Dimethyl-6-(piperidin-1-yl)-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-ol](/img/structure/B14707279.png)
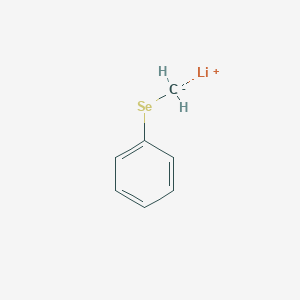
![[6-oxo-2-[(Z)-pent-3-en-1-ynyl]pyran-3-yl]-[6-oxo-2-[(E)-pent-3-en-1-ynyl]pyran-3-yl]mercury](/img/structure/B14707283.png)
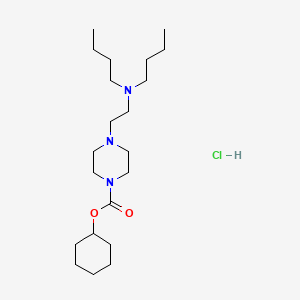
![1-[(1R,5R,6S,9S)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate](/img/structure/B14707300.png)
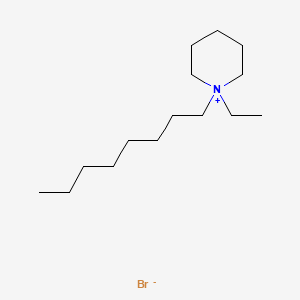
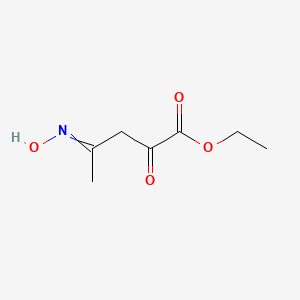
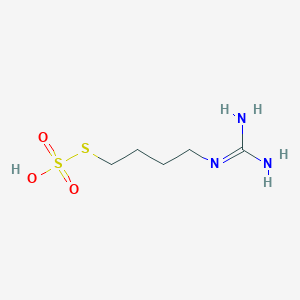
![Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-3-one, 4,7,7-trimethyl-](/img/structure/B14707322.png)

